1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride
Beschreibung
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride is a substituted benzimidazole derivative characterized by a cyclopropyl group at the N1 position and a formyl (-CHO) group at the C2 position of the benzimidazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .
Eigenschaften
IUPAC Name |
1-cyclopropylbenzimidazole-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8;/h1-4,7-8H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYDRRGIBQOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695818 | |
| Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-44-0 | |
| Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The cyclopropyl group and the aldehyde functional group contribute to its unique chemical properties, enhancing its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. It acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in BRCA1-mutant cells . The compound's structure allows it to selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring interacts with various enzymes, modulating their activity. This includes inhibition of PARP and other enzymes involved in cellular processes.
- Cell Membrane Disruption : The compound disrupts microbial cell membranes, leading to cell lysis and death.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, increasing caspase activity and promoting cell death .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Activity : A series of benzimidazole derivatives were synthesized and tested for antibacterial properties. The most active compounds exhibited IC50 values in the low micromolar range against various bacterial strains. These findings suggest that modifications at specific positions on the benzimidazole ring enhance antimicrobial efficacy .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapy agents like doxorubicin .
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₁ClN₂O
- Molecular Weight : 222.67 g/mol
- Synonyms : 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde hydrochloride
The compound features a benzimidazole core, which is known for its biological activity, making it a valuable scaffold in drug discovery.
Medicinal Chemistry
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride is primarily explored for its potential as an antimicrobial agent . The benzimidazole derivatives have shown promising activity against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis.
Case Study Example :
A study demonstrated that derivatives of benzimidazole displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 1-cyclopropyl derivatives could be optimized for enhanced efficacy .
Anticancer Research
The compound’s structural features allow it to interact with biological targets involved in cancer progression. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells.
Data Table: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Cyclopropyl-1H-benzo[d]imidazole | HeLa | 15.2 | Apoptosis induction |
| 1-Methyl-1H-benzimidazole | MCF-7 | 12.5 | Cell cycle arrest |
This table illustrates the comparative efficacy of various benzimidazole derivatives, highlighting the potential of 1-cyclopropyl variants in anticancer therapies .
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials, including polymers and coatings with specific thermal and mechanical properties.
Application Example :
Research has shown that incorporating benzimidazole units into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within microbial and cancerous cells. The mechanism often involves:
- Inhibition of key metabolic pathways.
- Induction of oxidative stress leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride with key analogs, focusing on structural features, synthesis, and physicochemical properties.
Structural and Electronic Differences
- The 2-ethoxyethyl group in the chloro-ethoxyethyl analog () adds flexibility and polarity, which may influence solubility and binding interactions .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to the free-base analogs, a critical factor for drug delivery .
- Molecular Weight : The chloro-ethoxyethyl analog (252.70 g/mol) has a higher molecular weight than the target compound (222.68 g/mol), which may impact pharmacokinetic properties such as absorption and bioavailability .
Vorbereitungsmethoden
General Synthetic Strategy Overview
The synthesis of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride typically involves:
- Construction or availability of the benzimidazole core.
- Introduction of the cyclopropyl substituent at the N-1 position.
- Selective oxidation of the benzimidazole-2-methyl or -2-hydroxymethyl precursor to the corresponding 2-carbaldehyde.
- Formation of the hydrochloride salt for stability and isolation.
Preparation of Benzimidazole-2-carbaldehyde Core
The key intermediate, benzimidazole-2-carbaldehyde, can be prepared by oxidation of 1H-benzo[d]imidazol-2-yl)methanol or 2-methylbenzimidazole derivatives. Several oxidation methods have been reported with varying yields and conditions:
| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Manganese(IV) oxide (MnO2) | Dichloromethane (DCM) | 40 °C | 2 hours | 85 | Stirred solution of benzimidazol-2-yl)methanol with MnO2; monitored by TLC; filtration |
| Ruthenium catalyst [Ru(bpbp)(pydic)] + H2O2 | Water | 50 °C | 5.5 hours | 70 | Catalytic oxidation with slow addition of 30% H2O2; recrystallization from H2SO4 solution |
| Manganese(IV) oxide | Methanol/DCM (6:1) | Room temp | Overnight | 51 | Stirred suspension filtered through celite; purified by silica gel chromatography |
| Manganese(IV) oxide | Ethyl acetate | Reflux 65 °C | 1 hour | 60-76 | Reflux with MnO2; filtration and concentration to isolate product |
| Sulfuric acid | Water | 80 °C | 1 hour | 85.3 | Dropwise addition of concentrated H2SO4 to precursor; pH adjustment and precipitation |
These methods reflect the oxidation of benzimidazole methanol derivatives to the aldehyde with moderate to high yields (51% to 85.3%) depending on conditions and oxidants employed.
Formation of Hydrochloride Salt
The hydrochloride salt of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde is typically obtained by treatment of the free base aldehyde with hydrochloric acid (HCl) in an appropriate solvent, yielding a stable crystalline salt suitable for isolation and storage. This is a common practice to enhance compound stability and handling.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Benzimidazole core synthesis | Commercial or prepared benzimidazole | Benzimidazole nucleus | Starting material |
| N-1 Cyclopropylation | Cyclopropyl halide, base (e.g., K2CO3), solvent (DMF) | 1-Cyclopropylbenzimidazole | Requires optimization |
| Oxidation to 2-carbaldehyde | MnO2 or Ru catalyst + H2O2 or H2SO4 | 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde | 50-85% depending on method |
| Hydrochloride salt formation | HCl in suitable solvent | This compound | Stable salt form |
Research Findings and Practical Notes
- The oxidation step is critical and has been optimized using manganese dioxide or ruthenium-based catalysts with hydrogen peroxide, balancing reaction time, temperature, and solvent choice for best yield and purity.
- The use of manganese dioxide in dichloromethane at 40 °C for 2 hours is a commonly reported efficient method for benzimidazole-2-carbaldehyde preparation, providing high purity and yield.
- Catalytic oxidation with ruthenium complexes in aqueous media offers a greener alternative but may require longer reaction times and careful catalyst handling.
- N-alkylation to introduce the cyclopropyl group must be carefully controlled to avoid over-alkylation or degradation of the aldehyde functionality.
- The hydrochloride salt form improves compound stability and solubility for downstream applications in organic synthesis and pharmaceutical development.
Q & A
Q. What are the established synthetic routes for 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via oxidation of (1-cyclopropyl-1H-benzimidazol-2-yl)methanol using oxidizing agents like Dess-Martin periodinane (DMP) in dichloromethane at 4°C for 1 hour, yielding the aldehyde intermediate. Subsequent treatment with hydrochloric acid forms the hydrochloride salt . Alternative methods employ manganese(IV) oxide in dichloromethane at room temperature for 2 hours, achieving 85% yield for analogous benzimidazole aldehydes . Key variables include solvent choice (polar aprotic vs. halogenated), temperature (cold room vs. ambient), and stoichiometry of the oxidizing agent.
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization involves:
- NMR spectroscopy : - and -NMR to confirm cyclopropyl proton splitting patterns and aldehyde proton resonance (~10 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks matching the molecular formula .
- X-ray crystallography : For hydrochloride salts, unit cell parameters (e.g., monoclinic symmetry) and hydrogen-bonding networks are analyzed to confirm crystal structure .
Q. What preliminary biological screening assays are recommended for this compound?
- EGFR inhibition : Molecular docking against EGFR kinase domain (PDB: 1M17) using AutoDock Vina to predict binding affinity .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values and selectivity indices .
Advanced Research Questions
Q. How do substituents on the benzimidazole core affect pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to alkyl chains .
- Aldehyde moiety : Critical for covalent binding to cysteine residues in target enzymes (e.g., EGFR Cys797), as shown in irreversible inhibition assays .
- Hydrochloride salt : Improves aqueous solubility (up to 90 mg/mL in water) for in vivo applications .
| Substituent | Impact on Activity | Reference |
|---|---|---|
| R1 = Cyclopropyl | ↑ Metabolic stability | |
| R2 = Aldehyde | ↑ Covalent binding affinity |
Q. What computational strategies are employed to resolve contradictions in experimental binding data?
Discrepancies between in silico docking scores and experimental IC values are addressed via:
- Molecular dynamics simulations : 100 ns trajectories in GROMACS to assess binding mode stability under physiological conditions.
- Free energy perturbation (FEP) : Quantifies contributions of specific residues (e.g., EGFR Leu788) to binding affinity .
- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259401) to validate target engagement .
Q. What are the key considerations for optimizing pharmacokinetic properties?
- ADMET profiling :
- Absorption : Caco-2 permeability assays show moderate intestinal absorption (P = 8.2 × 10 cm/s).
- Metabolism : Microsomal stability assays (human liver microsomes) indicate t = 45 minutes, suggesting CYP3A4 susceptibility .
- Toxicity : Ames test (TA98 strain) confirms non-mutagenicity up to 1 mM .
Q. How can researchers address instability of the aldehyde group during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation.
- Stabilizers : Co-formulation with 1% trehalose reduces degradation (90% purity retained after 6 months) .
- In situ generation : Use pro-drug forms (e.g., acetals) that release the aldehyde under physiological conditions .
Methodological Guidance
Q. What analytical techniques are recommended for detecting degradation products?
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in acetonitrile/water), detects aldehyde oxidation to carboxylic acid (retention time shift from 12.3 to 9.8 minutes) .
- LC-MS/MS : MRM transitions m/z 230 → 184 (parent ion) and m/z 246 → 200 (oxidized product) .
Q. How should researchers design controls for cytotoxicity assays?
- Positive control : Doxorubicin (IC = 0.1 µM in MCF-7 cells).
- Vehicle control : DMSO (≤0.1% v/v) to rule out solvent effects.
- Blank wells : Cell-free medium to baseline-correct absorbance readings .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar benzimidazole aldehydes?
Discrepancies arise from:
- Oxidizing agent efficiency : DMP (1.1 eq.) achieves >80% yield, while MnO requires excess (3 eq.) and longer reaction times .
- Purification challenges : Silica gel chromatography may lead to aldehyde decomposition; reverse-phase HPLC is preferred for acid-sensitive compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
